molecular formula C13H10F2S B7996400 1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene

1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7996400
M. Wt: 236.28 g/mol
InChI Key: RHLULVBBHZINOL-UHFFFAOYSA-N
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Description

1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H10F2S and a molecular weight of 236.28 g/mol . This compound features a benzene ring substituted with a fluorine atom and a sulfanylmethyl group attached to another fluorinated phenyl ring. It is known for its applications in various fields, including material science and organic synthesis.

Preparation Methods

The synthesis of 1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:

Chemical Reactions Analysis

1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes several types of chemical reactions:

Common reagents used in these reactions include bases (e.g., K2CO3, NaOH), oxidizing agents (e.g., H2O2, m-CPBA), and various catalysts (e.g., Pd(PPh3)4, CuI).

Mechanism of Action

The mechanism of action for 1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene largely depends on its application. In organic synthesis, it acts as a reactive intermediate that can form various bonds and structures. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, potentially affecting enzyme activity or receptor interactions .

Comparison with Similar Compounds

1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can offer distinct reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

1-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2S/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLULVBBHZINOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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